[4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
Description
Reagents: 4-methylthiazole-5-carboxylic acid, coupling agents
Conditions: Similar to the first step, this reaction is performed in an organic solvent with a base, under reflux conditions.
Step 3: Formation of the Methanone Bridge
Reagents: Appropriate methanone precursor, such as an acyl chloride or anhydride
Conditions: The final coupling is typically done under mild conditions to avoid decomposition of the product.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized for yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Solvent recovery and recycling, as well as the use of greener reagents, are also considered to minimize environmental impact.
Properties
IUPAC Name |
[4-(4-methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-11-3-4-16-9-13(11)18-5-7-19(8-6-18)15(20)14-12(2)17-10-21-14/h3-4,9-10H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZSZXNGUXJALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)N2CCN(CC2)C(=O)C3=C(N=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone typically involves multi-step organic reactions
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Step 1: Synthesis of 4-(4-Methylpyridin-3-yl)piperazine
Reagents: 4-methyl-3-pyridinecarboxylic acid, piperazine, coupling agents (e.g., EDC, HOBt)
Conditions: The reaction is carried out in an organic solvent such as dichloromethane or DMF, under reflux conditions, with the addition of a base like triethylamine to facilitate the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine and thiazole rings.
Reagents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Conditions: Typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
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Reduction: : Reduction reactions can target the methanone bridge or the thiazole ring.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: These reactions are usually performed in an inert atmosphere to prevent unwanted side reactions.
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Substitution: : The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Reagents: Alkyl halides, acyl chlorides.
Conditions: Reactions are carried out in polar aprotic solvents like DMF or DMSO, often with a base to facilitate the substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation can lead to the formation of N-oxides, while reduction can yield alcohols or amines
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory, antimicrobial, and anticancer agent. Further research is ongoing to fully understand its pharmacological properties and potential clinical applications.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It is also explored for its potential use in agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways.
Molecular Targets and Pathways
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can also act as an agonist or antagonist at specific receptors, modulating their activity and influencing cellular signaling pathways.
Pathway Interference: By interacting with key proteins, the compound can disrupt critical biological pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone
- [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)ethanone
- [4-(4-Methylpyridin-3-yl)piperazin-1-yl]-(4-methyl-1,3-thiazol-5-yl)propanone
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the methanone bridge and the combination of piperazine and thiazole rings. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
